N,N'-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N~3~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. This step may involve the use of methoxybenzene derivatives and suitable catalysts to ensure regioselectivity.
Amidation: The final step involves the formation of the dicarboxamide moiety. This can be achieved through the reaction of the pyrazole derivative with appropriate amine precursors under dehydrating conditions.
Industrial Production Methods
Industrial production of N3,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N3,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~5~-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Lacks the methyl group on the pyrazole ring.
N~3~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of amides.
Uniqueness
N~3~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of both methoxyphenyl groups and the methyl-substituted pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-N,5-N-bis(4-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-24-18(20(26)22-14-6-10-16(28-3)11-7-14)12-17(23-24)19(25)21-13-4-8-15(27-2)9-5-13/h4-12H,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
GHIOKASQLSPGFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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